The molecular structure of 1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been analyzed in the context of its binding to various receptors. In one study, the piperazine ring of the compound was found to adopt a chair conformation. [] The dihedral angle between the sulfonyl-bound benzene ring and the best fit plane through the six non-H atoms of the piperazine ring was determined to be 69.4(2)°. [] The dihedral angles between the fluorobenzene and sulfonyl rings and the fluorobenzene and piperazine rings were 30.97(2)° and 75.98(2)°, respectively. [] This structural information suggests potential for interaction with receptor binding sites.
1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been investigated for its binding affinity and activity at various serotonin (5-HT) receptor subtypes, particularly 5-HT1A and 5-HT7. [] Studies suggest it might exhibit biased agonism, preferentially activating β-arrestin signaling after binding to the 5-HT1A receptor. [] This suggests its potential anxiolytic-like effects may be mediated through specific signaling pathways downstream of the 5-HT1A receptor.
1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been investigated in preclinical studies for its potential anxiolytic-like activity. In rodent behavioral models, including the four plate test and the elevated plus maze test, it demonstrated anxiolytic-like effects that were reversed by pretreatment with a 5-HT1A receptor antagonist, WAY-100635. [] This suggests the anxiolytic-like effects are mediated through activation of the 5-HT1A receptor.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4